molecular formula C10H21N3O B14787896 2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

Cat. No.: B14787896
M. Wt: 199.29 g/mol
InChI Key: QJXIBASHGKHCKI-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is a compound that belongs to the class of amino acid derivatives It is structurally related to valine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and (S)-1-methylpyrrolidine.

    Coupling Reaction: The amino group of 2-amino-3-methylbutanoic acid is protected using a suitable protecting group. The carboxyl group is then activated using reagents like carbodiimides (e.g., DCC) to facilitate coupling with (S)-1-methylpyrrolidine.

    Deprotection: After the coupling reaction, the protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino or amide groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. It may also interact with receptors or ion channels, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide: A valine derivative with similar structural features.

    2-Amino-3-methyl-N-(pyridin-2-yl)butanamide: Another amino acid derivative with a pyridine ring.

    2-Amino-3-methyl-N-(thiazol-2-yl)butanamide: A compound with a thiazole ring.

Uniqueness

2-Amino-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chiral center and the presence of the pyrrolidine ring contribute to its specificity in interactions with molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-3-methyl-N-(1-methylpyrrolidin-3-yl)butanamide

InChI

InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)

InChI Key

QJXIBASHGKHCKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C)N

Origin of Product

United States

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